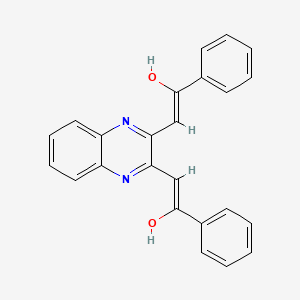

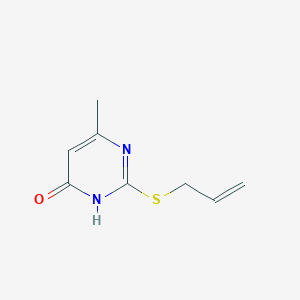

![molecular formula C14H8F3N3O B1418202 7-[3-(Trifluorometil)-2-piridinil]-4-quinazolinol CAS No. 573675-81-7](/img/structure/B1418202.png)

7-[3-(Trifluorometil)-2-piridinil]-4-quinazolinol

Descripción general

Descripción

7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is a useful research compound. Its molecular formula is C14H8F3N3O and its molecular weight is 291.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agroquímicos

Los derivados de TFMP se utilizan ampliamente en la industria agroquímica para la protección de los cultivos contra las plagas . El fluazifop-butilo fue el primer derivado de TFMP que se introdujo en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Farmacéuticos

Varios derivados de TFMP se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la porción TFMP han recibido la aprobación para su comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Productos Veterinarios

Dos productos veterinarios que contienen la porción TFMP han recibido la aprobación para su comercialización . Es probable que estos productos aprovechen las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la porción piridina .

Síntesis de Otros Compuestos

Los derivados de TFMP, como la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), se utilizan como intermediarios químicos para la síntesis de varios productos de protección de cultivos .

Desarrollo de Productos Químicos Orgánicos Fluorados

El desarrollo de compuestos orgánicos que contienen flúor ha sido posible gracias a los derivados de TFMP . Los efectos del flúor y las porciones que contienen flúor en las actividades biológicas y las propiedades físicas de los compuestos le han otorgado al flúor un lugar único en el arsenal del químico descubridor .

Aplicaciones Futuras

Dadas las propiedades únicas de los derivados de TFMP, se espera que en el futuro se descubran muchas aplicaciones novedosas .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also found in pharmaceutical and veterinary products .

Mode of Action

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may interact with its targets in a similar manner.

Biochemical Pathways

It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may affect similar biochemical pathways.

Pharmacokinetics

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the trifluoromethyl group in 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may have similar effects on its ADME properties and bioavailability.

Result of Action

It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol may have similar effects.

Action Environment

It is known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that environmental factors may influence the action of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol in a similar manner.

Análisis Bioquímico

Biochemical Properties

7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation . Additionally, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .

Molecular Mechanism

The molecular mechanism of action of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their activity. For example, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . This inhibition can result in altered signal transduction and changes in cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing significant toxicity .

Metabolic Pathways

7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism . By modulating these pathways, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol can influence the overall metabolic state of the cell, impacting energy production and utilization .

Transport and Distribution

The transport and distribution of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and accumulation in specific cellular compartments . Additionally, binding proteins within the cell can sequester 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol, affecting its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 7-[3-(Trifluoromethyl)-2-pyridinyl]-4-quinazolinol has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of this compound within the cell can determine its specific biological effects and interactions with other biomolecules .

Propiedades

IUPAC Name |

7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O/c15-14(16,17)10-2-1-5-18-12(10)8-3-4-9-11(6-8)19-7-20-13(9)21/h1-7H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLXRHFEOHUNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC3=C(C=C2)C(=O)NC=N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

![(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-ylamino)-acetic acid](/img/structure/B1418120.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)

![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)